O-Acetylsterigmatocystin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Acetylsterigmatocystin is a mycotoxin produced by certain species of fungi, particularly those belonging to the genus Aspergillus. It is a derivative of sterigmatocystin, which is known for its toxic and carcinogenic properties. This compound has a molecular formula of C20H14O7 and is structurally characterized by the presence of an acetyl group attached to the sterigmatocystin molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Acetylsterigmatocystin typically involves the acetylation of sterigmatocystin. This can be achieved by reacting sterigmatocystin with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the sterigmatocystin molecule .
Industrial Production Methods: Industrial production of this compound is not widely documented due to its limited commercial applications and the toxic nature of the compound. the process would likely involve large-scale fermentation of Aspergillus species followed by extraction and purification of the mycotoxin.
Chemical Reactions Analysis
Types of Reactions: O-Acetylsterigmatocystin undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield sterigmatocystin and acetic acid.
Oxidation: It can be oxidized to form more reactive intermediates, which may further react to form different products.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Sterigmatocystin and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced forms of this compound with altered functional groups.
Scientific Research Applications
O-Acetylsterigmatocystin has been studied extensively in scientific research due to its toxicological properties. Some key applications include:
Chemistry: Used as a model compound to study the chemical behavior of mycotoxins and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential role in fungal pathogenicity.
Mechanism of Action
O-Acetylsterigmatocystin exerts its effects primarily through its interaction with cellular macromolecules. It can bind to DNA, causing mutations and potentially leading to carcinogenesis. The compound also affects cellular respiration by uncoupling oxidative phosphorylation in mitochondria, leading to reduced ATP production and cellular damage .
Comparison with Similar Compounds
Sterigmatocystin: The parent compound, known for its toxic and carcinogenic properties.
O-Methylsterigmatocystin: A methylated derivative with similar toxicological effects.
5,6-Dimethoxysterigmatocystin: Another derivative with modifications on the sterigmatocystin molecule.
Uniqueness: O-Acetylsterigmatocystin is unique due to the presence of the acetyl group, which can influence its chemical reactivity and biological activity. This modification can affect its solubility, stability, and interaction with cellular targets, making it a valuable compound for studying the structure-activity relationships of mycotoxins .
Properties
CAS No. |
58086-32-1 |
---|---|
Molecular Formula |
C20H14O7 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(11-methoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,4,9,11,14(19),15,17-heptaen-15-yl) acetate |
InChI |
InChI=1S/C20H14O7/c1-9(21)25-11-4-3-5-12-16(11)18(22)17-13(23-2)8-14-15(19(17)26-12)10-6-7-24-20(10)27-14/h3-8,10,20H,1-2H3 |
InChI Key |
DBOZJKFTNIJDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5C=COC5O4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.